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Compound of Interest

Compound Name: Dalamid

Cat. No.: B1584241

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Clinical Pharmacology
of a Novel Anti-Tuberculosis Agent

Introduction

Delamanid, marketed under the brand name Deltyba, is a crucial therapeutic agent in the fight
against multidrug-resistant tuberculosis (MDR-TB).[1][2] As a member of the nitro-dihydro-
imidazooxazole class of compounds, Delamanid offers a novel mechanism of action, targeting
the synthesis of essential components of the mycobacterial cell wall.[2][3][4] This technical
guide provides a comprehensive overview of Delamanid, focusing on its chemical properties,
mechanism of action, pharmacokinetic profile, and clinical efficacy, tailored for researchers,
scientists, and drug development professionals.

Chemical Structure and Properties

Delamanid is a complex synthetic molecule with the systematic IUPAC name (2R)-2-Methyl-6-
nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenoxy)methyl]-2,3-
dihydroimidazo[2,1-b][1][2]oxazole.[1][4][5] Its chemical and physical properties are
summarized in the table below.
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Property Value Reference
CAS Number 681492-22-8 [1][6]
Molecular Formula C25H25F3N406 [11[415]
Molecular Weight 534.49 g/mol [1114]
Appearance Solid

Purity >99%

Solubility Soluble in DMSO

Melting Point 195-196 °C [7]

Chemical Structure:

l».Chemical structure of Delamanid

Figure 1: Chemical structure of Delamanid.

Mechanism of Action

Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb)
bacillus to exert its bactericidal effect.[2][3][8] The activation and subsequent inhibition of
mycolic acid synthesis involve a specific signaling pathway.

Signaling Pathway of Delamanid Activation and Action
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Caption: Delamanid activation and mechanism of action within Mycobacterium tuberculosis.
The key steps in Delamanid's mechanism of action are:

o Activation: Delamanid is a prodrug that is activated by the deazaflavin-dependent
nitroreductase (Ddn), an enzyme utilizing the reduced form of coenzyme F420.[1][3] This
process generates a reactive nitrogen species, including nitric oxide.[3][9]

« Inhibition of Mycolic Acid Synthesis: The reactive metabolite of Delamanid specifically inhibits
the synthesis of methoxy- and keto-mycolic acids, which are essential components of the
mycobacterial cell wall.[2][3] This is distinct from the action of isoniazid, which inhibits a-
mycolic acid synthesis.[3]

» Bactericidal Effect: The disruption of mycolic acid synthesis compromises the integrity of the
cell wall, leading to bacterial cell lysis.[1]

Experimental Protocols
Synthesis of Delamanid
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A multi-step synthesis of Delamanid has been reported. A representative synthetic scheme is
outlined below, with reagents and conditions provided for each key transformation.[10]
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Caption: A generalized workflow for the chemical synthesis of Delamanid.

Detailed Methodologies:

e Step 1: Ullmann Coupling: Reaction of a suitable aryl halide with 4-hydroxypiperidine is
carried out in the presence of a copper(l) iodide catalyst and L-proline as a ligand in
dimethylformamide (DMF).[10]

o Step 2: Mesylation: The hydroxyl group of the piperidine moiety is converted to a good
leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine
(Et3N) in dichloromethane (DCM).[10]

o Step 3: Williamson Ether Synthesis: The mesylated intermediate is reacted with 4-
(trifluoromethoxy)phenol under Mitsunobu conditions using triphenylphosphine (PPh3) and
diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).[10]

o Step 4: Sharpless Asymmetric Dihydroxylation: An alkene precursor is subjected to
asymmetric dihydroxylation using AD-mix-[3 to introduce the chiral diol functionality.[10]

o Step 5: Epoxidation: The diol is converted to an epoxide, typically via mesylation followed by
treatment with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]Jundec-7-ene (DBU).
[10]

e Step 6: Imidazole Ring Formation: The final cyclization to form the imidazooxazole core is
achieved by reacting the epoxide intermediate with 2-bromo-4-nitroimidazole in the presence
of a base like diisopropylethylamine (DIPEA) and cesium carbonate in DMF.[10]
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In Vitro Activity Assessment: Minimum Inhibitory
Concentration (MIC) Determination

The in vitro potency of Delamanid against M. tuberculosis is determined by measuring its
Minimum Inhibitory Concentration (MIC).

Protocol Outline:

Culture Preparation:M. tuberculosis strains are grown in Middlebrook 7H9 broth
supplemented with oleic acid-albumin-dextrose-catalase (OADC).

e Drug Dilution: A serial dilution of Delamanid is prepared in 7H11 agar or broth.

 Inoculation: The bacterial suspension is inoculated onto the drug-containing and drug-free
control media.

¢ |ncubation: Plates or tubes are incubated at 37°C for several weeks.

e MIC Determination: The MIC is defined as the lowest concentration of Delamanid that
inhibits visible growth of the bacteria.[11] Resistance is often defined as growth at a
Delamanid concentration of 0.2 pg/mL that is greater than 1% of the drug-free control.[12]

Quantitative Data
In Vitro Bioactivity

Delamanid exhibits potent activity against both drug-susceptible and drug-resistant strains of
M. tuberculosis.
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Strain Type MIC90 Range (ug/mL) Reference
Drug-Susceptible M.

] 0.01194 - 0.01248 [11]
tuberculosis
Rifampicin-Resistant M.

) 0.01221 - 0.01341 [11]
tuberculosis
Isoniazid-Resistant M.

] 0.01221 - 0.01341 [11]
tuberculosis
Ethambutol-Resistant M.

] 0.01221 - 0.01341 [11]
tuberculosis
Streptomycin-Resistant M.

0.01221 - 0.01341 [11]

tuberculosis

Pharmacokinetic Properties

The pharmacokinetic profile of Delamanid is characterized by a long half-life and metabolism

primarily by albumin.

Parameter Value

Reference

Protein Binding =>99.5%

[1]

Primarily by serum albumin to

form the main metabolite DM-

Metabolism

6705; to a lesser extent by

hepatic CYP3A4.[1][8][13]
Elimination Half-life 30-38 hours [1][2]18]
Time to Maximum 4-5 hours after oral 2]
Concentration (Tmax) administration
Excretion Not excreted in urine [1][8]

Clinical Efficacy in MDR-TB
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Clinical trials have demonstrated the efficacy of Delamanid in combination with an optimized
background regimen (OBR) for the treatment of MDR-TB.

. Placebo/Delam
Delamanid (=6

Study anid (<2

months) + p-value Reference
Outcome months) +

OBR

OBR

Favorable

74.5% 55.0% <0.001 [14][15]
Outcomes
Mortality 1.0% 8.3% <0.001 [14][15]

Conclusion

Delamanid represents a significant advancement in the treatment of multidrug-resistant
tuberculosis. Its unigue mechanism of action, potent in vitro and in vivo activity, and
demonstrated clinical efficacy make it a valuable component of combination therapy. This
technical guide provides a foundational understanding of Delamanid's chemical and
pharmacological properties, intended to support further research and development efforts in the

field of anti-tubercular drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Delamanid
https://commonchemistry.cas.org/detail?ref=681492-22-8
https://commonchemistry.cas.org/detail?cas_rn=681492-22-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC4437614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4437614/
https://www.researchgate.net/publication/355179628_Mechanism_of_Action_Resistance_Synergism_and_Clinical_Implications_of_Delamanid_Against_Multidrug-Resistant_Mycobacterium_tuberculosis
https://www.researchgate.net/figure/Synthesis-of-Delamanid-18-Sharma-et-al-177-Reagents-and-conditions-i-K2CO3-DMF_fig100_360330062
https://www.caymanchem.com/product/29697/delamanid
https://verification.fda.gov.ph/files/DR-XY46031_PI_01.pdf
https://pubmed.ncbi.nlm.nih.gov/26055620/
https://pubmed.ncbi.nlm.nih.gov/26055620/
https://pubmed.ncbi.nlm.nih.gov/26055620/
https://publications.ersnet.org/content/erj/41/6/1393
https://archive.connect.h1.co/article/717958830/
https://www.benchchem.com/product/b1584241#what-is-the-chemical-structure-of-dalamid
https://www.benchchem.com/product/b1584241#what-is-the-chemical-structure-of-dalamid
https://www.benchchem.com/product/b1584241#what-is-the-chemical-structure-of-dalamid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

